molecular formula C24H25FNNaO4 B7788081 sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B7788081
M. Wt: 433.4 g/mol
InChI Key: ZGGHKIMDNBDHJB-NRFPMOEYSA-M
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Description

The compound with the identifier “sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules within their hydrophobic cavities, enhancing the solubility and stability of the guest molecules . The inclusion complex formation with cyclodextrins is typically carried out under mild conditions, often involving the dissolution of both the host and guest molecules in water or other suitable solvents, followed by mixing and subsequent isolation of the complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are often performed under inert atmospheres to prevent oxidation.

    Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols). These reactions are usually carried out in polar solvents such as water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it competitively inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis and preventing excessive bleeding . This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including both low-affinity and high-affinity sites.

Comparison with Similar Compounds

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate can be compared with other similar compounds, such as aminocaproic acid and tranexamic acid . These compounds share similar antifibrinolytic properties but differ in their potency and specific binding sites. For example, tranexamic acid is approximately ten times more potent than aminocaproic acid and binds more strongly to the plasminogen molecule .

List of Similar Compounds

  • Aminocaproic acid
  • Tranexamic acid
  • Epsilon-aminocaproic acid

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and industry

Properties

IUPAC Name

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-NRFPMOEYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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